[4-(3-Methylcyclohexyl)piperazin-1-yl](pyridin-4-yl)methanone
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Overview
Description
4-(3-Methylcyclohexyl)piperazin-1-ylmethanone: is a complex organic compound featuring a piperazine ring substituted with a 3-methylcyclohexyl group and a pyridinyl methanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Methylcyclohexyl)piperazin-1-ylmethanone typically involves multi-step organic reactionsThe final step involves the coupling of the piperazine derivative with a pyridinyl methanone precursor under controlled conditions, often using catalysts to enhance the reaction efficiency .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled to ensure high yield and purity. The use of continuous flow reactors can also be considered to optimize the production process and reduce costs .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl group in the pyridinyl methanone moiety, converting it to an alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed under basic conditions.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted piperazine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: In biological research, it serves as a ligand in the study of receptor-ligand interactions, helping to elucidate the mechanisms of various biological processes.
Industry: In the industrial sector, it is used in the development of new materials with specific chemical properties, such as polymers and resins .
Mechanism of Action
The compound exerts its effects primarily through interaction with specific molecular targets, such as neurotransmitter receptors in the brain. It can modulate the activity of these receptors, influencing signal transduction pathways and altering cellular responses. The exact mechanism involves binding to the receptor sites, leading to either activation or inhibition of the receptor’s normal function .
Comparison with Similar Compounds
- 4-(4-Bromophenyl)piperazin-1-ylmethanone
- 4-(4-Chlorophenyl)piperazin-1-ylmethanone)
Comparison: Compared to its analogs, 4-(3-Methylcyclohexyl)piperazin-1-ylmethanone exhibits unique steric and electronic properties due to the presence of the 3-methylcyclohexyl group. This substitution can influence its binding affinity and selectivity towards specific receptors, making it a valuable compound in drug discovery .
Properties
Molecular Formula |
C17H25N3O |
---|---|
Molecular Weight |
287.4 g/mol |
IUPAC Name |
[4-(3-methylcyclohexyl)piperazin-1-yl]-pyridin-4-ylmethanone |
InChI |
InChI=1S/C17H25N3O/c1-14-3-2-4-16(13-14)19-9-11-20(12-10-19)17(21)15-5-7-18-8-6-15/h5-8,14,16H,2-4,9-13H2,1H3 |
InChI Key |
AHVHNCRHWAMYOB-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC(C1)N2CCN(CC2)C(=O)C3=CC=NC=C3 |
Origin of Product |
United States |
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